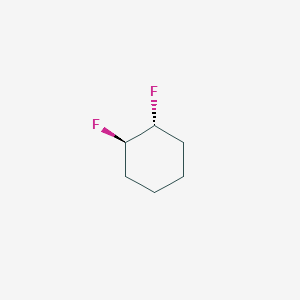
(1R,2R)-1,2-Difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Difluorocyclohexane is a chiral organic compound with the molecular formula C6H10F2 It is a stereoisomer of difluorocyclohexane, where the two fluorine atoms are attached to the first and second carbon atoms in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the diastereoselective fluorination of cyclohexene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process typically includes steps such as purification and separation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1,2-Difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various cyclohexane derivatives with different functional groups.
- Reduction reactions typically produce cyclohexane.
- Oxidation reactions can form cyclohexanone or other oxidized products.
Scientific Research Applications
(1R,2R)-1,2-Difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
(1S,2S)-1,2-Difluorocyclohexane: The enantiomer of (1R,2R)-1,2-Difluorocyclohexane with similar chemical properties but different spatial arrangement.
1,2-Dichlorocyclohexane: A similar compound with chlorine atoms instead of fluorine.
1,2-Dibromocyclohexane: A compound with bromine atoms in place of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
38706-73-9 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
(1R,2R)-1,2-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
NCXCQVXHPRBRBW-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)F)F |
Canonical SMILES |
C1CCC(C(C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


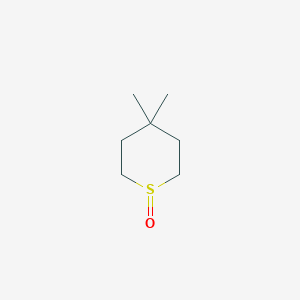

![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)


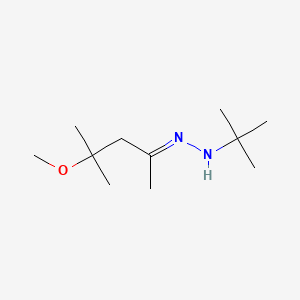
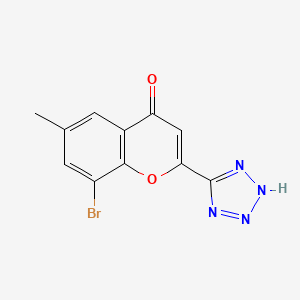
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
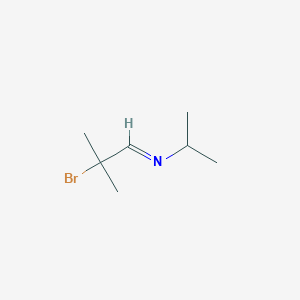
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)

